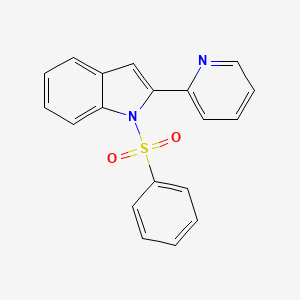
1-(Benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole is a complex organic compound that features a unique combination of benzenesulfonyl and pyridinyl groups attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole typically involves multi-step organic reactions. One common method involves the sulfonylation of 2-(pyridin-2-yl)-1H-indole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl and indole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
- 1-(Benzenesulfonyl)-2-(pyridin-3-yl)-1H-indole
- 1-(Benzenesulfonyl)-2-(pyridin-4-yl)-1H-indole
- 1-(Benzenesulfonyl)-2-(quinolin-2-yl)-1H-indole
Comparison: Compared to its analogs, 1-(Benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole exhibits unique properties due to the position of the pyridinyl group. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research applications.
Properties
CAS No. |
73282-12-9 |
|---|---|
Molecular Formula |
C19H14N2O2S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-pyridin-2-ylindole |
InChI |
InChI=1S/C19H14N2O2S/c22-24(23,16-9-2-1-3-10-16)21-18-12-5-4-8-15(18)14-19(21)17-11-6-7-13-20-17/h1-14H |
InChI Key |
GVDKQRNAIVYWIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


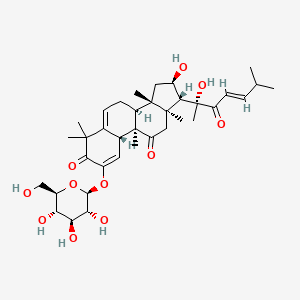
![2-Chloroquinoxalino[2,3-c]cinnoline](/img/structure/B14442914.png)
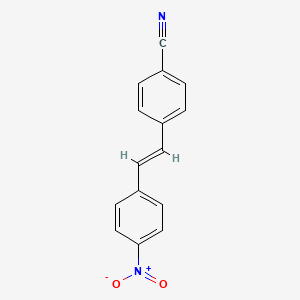
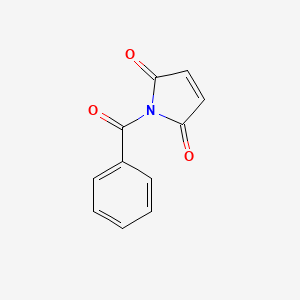
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)

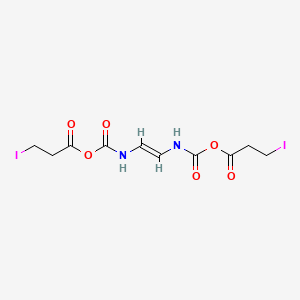

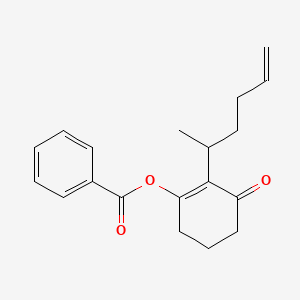

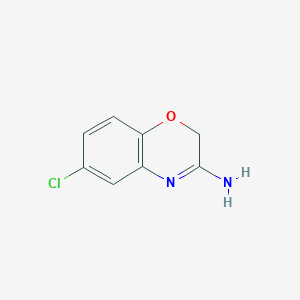
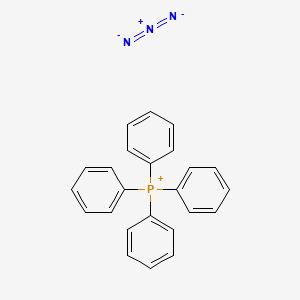
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14442983.png)

